molecular formula C23H25NO3 B11387586 4-ethoxy-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide

4-ethoxy-N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)benzamide

Cat. No.: B11387586
M. Wt: 363.4 g/mol
InChI Key: HZCAASBSZCSSBX-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxy group, an ethylphenyl group, and a furan ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-ETHOXY-N-(4-METHYLPHENYL)BENZAMIDE
  • 4-ETHOXY-N-(2-METHYLPHENYL)BENZAMIDE
  • 4-ETHOXY-N-(3-METHYLPHENYL)BENZAMIDE

Uniqueness

4-ETHOXY-N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both an ethylphenyl group and a furan ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

4-ethoxy-N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H25NO3/c1-3-18-7-9-19(10-8-18)16-24(17-22-6-5-15-27-22)23(25)20-11-13-21(14-12-20)26-4-2/h5-15H,3-4,16-17H2,1-2H3

InChI Key

HZCAASBSZCSSBX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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